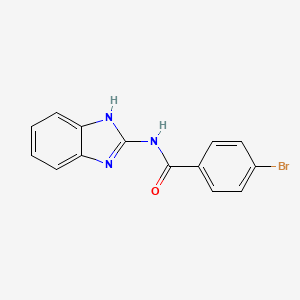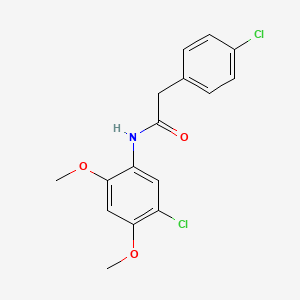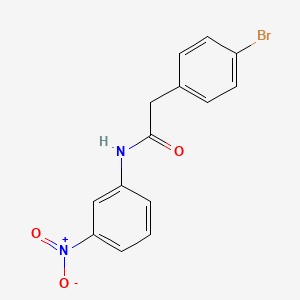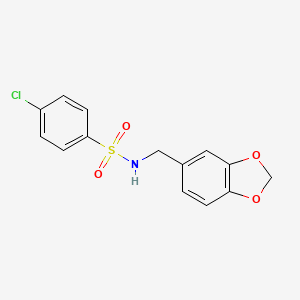
N-1H-benzimidazol-2-yl-4-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1H-benzimidazol-2-yl-4-bromobenzamide, also known as BBIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. BBIM is a small molecule that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of N-1H-benzimidazol-2-yl-4-bromobenzamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by binding to specific targets within cells, such as enzymes or receptors. This binding can lead to the modulation of various cellular processes, ultimately resulting in the observed biological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce DNA damage and inhibit DNA repair mechanisms, leading to the inhibition of cancer cell growth. This compound has also been found to disrupt bacterial cell wall synthesis and inhibit viral replication, leading to its antimicrobial and antiviral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1H-benzimidazol-2-yl-4-bromobenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a potential candidate for drug development. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its potential toxicity and side effects are not well characterized.
Direcciones Futuras
There are several future directions for research on N-1H-benzimidazol-2-yl-4-bromobenzamide. One potential direction is to further investigate its mechanism of action and identify its specific targets within cells. This could lead to the development of more potent and specific drugs based on this compound. Another direction is to explore the potential of this compound as a treatment for viral infections, such as COVID-19. Additionally, further studies are needed to determine the safety and toxicity of this compound, as well as its potential side effects, before it can be considered for clinical use.
Conclusion
In conclusion, this compound is a promising compound with potential applications in drug development. Its diverse biological activities make it a potential candidate for the development of new antimicrobial, antiviral, and anticancer agents. However, more research is needed to fully understand its mechanism of action and potential side effects before it can be considered for clinical use.
Métodos De Síntesis
N-1H-benzimidazol-2-yl-4-bromobenzamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzimidazole with 4-bromobenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to further reactions, including a cyclization step, to yield this compound as a final product.
Aplicaciones Científicas De Investigación
N-1H-benzimidazol-2-yl-4-bromobenzamide has shown promising results in various scientific research studies. It has been reported to exhibit anticancer, antimicrobial, and antiviral activities. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It has also shown potent activity against various bacterial and viral strains, making it a potential candidate for the development of new antimicrobial and antiviral agents.
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-10-7-5-9(6-8-10)13(19)18-14-16-11-3-1-2-4-12(11)17-14/h1-8H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUOVCOCEWUUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B5783723.png)

![ethyl 4-({[(3-fluoro-4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783736.png)


![1-[(2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5783766.png)




![4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid)](/img/structure/B5783799.png)
![4-methoxy-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5783811.png)

